2-Methyl-5-(trifluoromethyl)benzonitrile
Overview
Description
2-Methyl-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H6F3N It is characterized by the presence of a trifluoromethyl group (-CF3) and a nitrile group (-CN) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Sandmeyer reaction, where an aryl amine is converted to an aryl nitrile using copper(I) cyanide and sodium cyanide . Another approach involves the trifluoromethylation of a suitable precursor, followed by nitrile formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the trifluoromethyl group and the nitrile group.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2-Methyl-5-(trifluoromethyl)benzylamine.
Oxidation: Formation of 2-Methyl-5-(trifluoromethyl)benzoic acid.
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)benzonitrile is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme interactions due to its unique chemical properties.
Medicine: Potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. The nitrile group can act as an electrophile, participating in various biochemical reactions .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzonitrile
- 4-(Trifluoromethyl)benzonitrile
Comparison: 2-Methyl-5-(trifluoromethyl)benzonitrile is unique due to the presence of the methyl group, which can influence its reactivity and binding properties. Compared to 2-Chloro-5-(trifluoromethyl)benzonitrile, the methyl group provides different steric and electronic effects, potentially leading to different biological activities .
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-6-2-3-8(9(10,11)12)4-7(6)5-13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYUMNAHEJWIND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379601 | |
Record name | 2-methyl-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-03-8 | |
Record name | 2-methyl-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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